molecular formula C9H9NOS B096669 1-(1,3-Benzothiazol-2-yl)ethanol CAS No. 17147-80-7

1-(1,3-Benzothiazol-2-yl)ethanol

Cat. No. B096669
CAS RN: 17147-80-7
M. Wt: 179.24 g/mol
InChI Key: AVXZTUFERFFNCR-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H9NOS . It is also known as “2-Benzothiazolemethanol, a-methyl” and "a-Methyl-2-benzothiazolemethanol" .


Synthesis Analysis

The synthesis of benzothiazoles, which includes “1-(1,3-Benzothiazol-2-yl)ethanol”, involves various methods. One common method is the reaction of 2-aminothiophenol with aldehydes in DMSO, which provides 2-substituted benzothiazoles . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethanol” consists of a benzothiazole ring attached to an ethanol group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

“1-(1,3-Benzothiazol-2-yl)ethanol” has a molecular weight of 179.23900 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

Proteomics Research

1-(1,3-Benzothiazol-2-yl)ethanol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the preparation of biochemical samples where it may play a role in stabilizing proteins or modifying protein interactions .

Green Chemistry Synthesis

The compound is involved in green chemistry practices for synthesizing benzothiazole compounds. It’s used in condensation reactions with various substrates like aldehydes, ketones, and acids, contributing to more environmentally friendly synthetic routes .

Antibacterial Activity

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethanol , have been evaluated for their antibacterial properties. They are particularly researched for their potential as DNA gyraseB inhibitors, which is a crucial enzyme for bacterial DNA replication .

Antimicrobial Evaluation

This compound has been tested for its in vitro antimicrobial activity against both gram-positive and gram-negative bacterial strains. Its efficacy in this area could lead to new treatments for bacterial infections .

Quantitative Structure-Activity Relationship (QSAR) Modeling

1-(1,3-Benzothiazol-2-yl)ethanol: is used in QSAR modeling to establish correlations between physicochemical properties and biological activity. This helps in predicting the effectiveness of new compounds in drug development .

Pharmaceutical and Biological Activity

The benzothiazole ring, part of the 1-(1,3-Benzothiazol-2-yl)ethanol structure, is significant in medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective effects. This makes it a valuable compound for developing new medications .

Future Directions

Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .

Pharmacokinetics

The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Action Environment

The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385281
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)ethanol

CAS RN

17147-80-7
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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